

# An In-depth Technical Guide to Tos-PEG3

## Properties for Scientific Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: Tos-PEG3

Cat. No.: B1679199

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of tosylated polyethylene glycol with three ethylene glycol units (**Tos-PEG3**). It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. This document details the physicochemical properties, synthesis, characterization, and key applications of various **Tos-PEG3** derivatives, with a focus on their role as versatile linkers in bioconjugation and proteolysis-targeting chimeras (PROTACs).

## Introduction to Tos-PEG3

**Tos-PEG3** is a heterobifunctional linker molecule that combines a polyethylene glycol (PEG) spacer with a tosyl (tosylate) functional group. The PEG component, consisting of three ethylene glycol units, imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules.<sup>[1][2]</sup> The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, enabling the covalent attachment of the PEG linker to various nucleophiles such as amines, thiols, and hydroxyls.<sup>[3][4]</sup> This combination of features makes **Tos-PEG3** and its derivatives highly valuable tools in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.<sup>[5][6]</sup>

## Physicochemical Properties

The properties of **Tos-PEG3** can vary depending on the functional group at the terminus opposite the tosyl group. The following tables summarize the key quantitative data for several common **Tos-PEG3** derivatives.

Table 1: Physicochemical Properties of Hydroxy-PEG3-Tos (OH-PEG3-Tos)

Property	Value	References
Synonyms	Tos-PEG3-alcohol, Triethylene glycol p-toluenesulfonate, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate	[1]
CAS Number	77544-68-4	[1][7]
Molecular Formula	C <sub>13</sub> H <sub>20</sub> O <sub>6</sub> S	[1]
Molecular Weight	304.36 g/mol	[8]
Purity	≥95% or ≥98%	[1][7]
Appearance	Colorless to light yellow liquid/Solid-Liquid Mixture	[8]
Solubility	Soluble in DMSO, DCM, DMF, Ethanol (100 mg/mL), Water (10 mg/mL)	[3][8]
Storage Conditions	-20°C for long term (years), 4°C for short term (months)	[8]

Table 2: Physicochemical Properties of Other **Tos-PEG3** Derivatives

Derivative	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	References
Tos-PEG3-Tos	7460-82-4	C <sub>18</sub> H <sub>22</sub> O <sub>7</sub> S <sub>2</sub>	414.5	98%	<a href="#">[3]</a>
m-PEG3-Tos	50586-80-6	C <sub>12</sub> H <sub>18</sub> O <sub>5</sub> S	274.33	>98%	<a href="#">[4]</a> <a href="#">[9]</a>
Tos-PEG3-methyl ester	Not specified	C <sub>15</sub> H <sub>22</sub> O <sub>7</sub> S	346.40	>98%	<a href="#">[10]</a> <a href="#">[11]</a>
Tos-PEG3-t-butyl ester	850090-13-0	C <sub>18</sub> H <sub>28</sub> O <sub>7</sub> S	388.48	Not specified	<a href="#">[12]</a> <a href="#">[13]</a>
Azide-PEG3-Tos	178685-33-1	C <sub>13</sub> H <sub>19</sub> N <sub>3</sub> O <sub>5</sub> S	329.37	>98%	<a href="#">[14]</a>

## Synthesis and Purification

The synthesis of **Tos-PEG3** derivatives typically involves the reaction of triethylene glycol or a functionalized derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The following is a representative protocol for the synthesis of OH-PEG3-Tos.

## Experimental Protocol: Synthesis of OH-PEG3-Tos

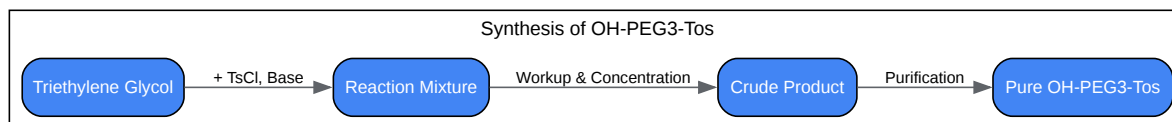
Materials:

- Triethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (1 equivalent) in anhydrous DCM or THF. Cool the solution to  $0^\circ\text{C}$  in an ice bath.
- **Addition of Base and TsCl:** Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution. Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent dropwise over 30-60 minutes, maintaining the temperature at  $0^\circ\text{C}$ .
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Quench the reaction by adding water or a saturated solution of  $\text{NaHCO}_3$ . Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
- **Washing:** Wash the organic layer sequentially with 1M HCl (to remove pyridine if used), saturated  $\text{NaHCO}_3$  solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure OH-PEG3-Tos.



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A simplified workflow for the synthesis of OH-PEG3-Tos.

## Characterization

The synthesized **Tos-PEG3** derivatives should be thoroughly characterized to confirm their identity and purity.

## Experimental Protocol: Characterization of OH-PEG3-Tos

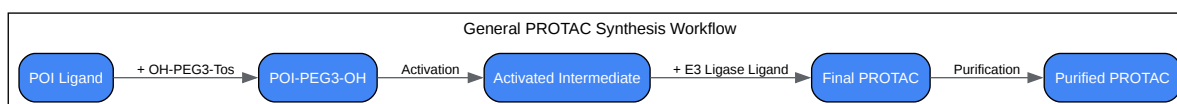
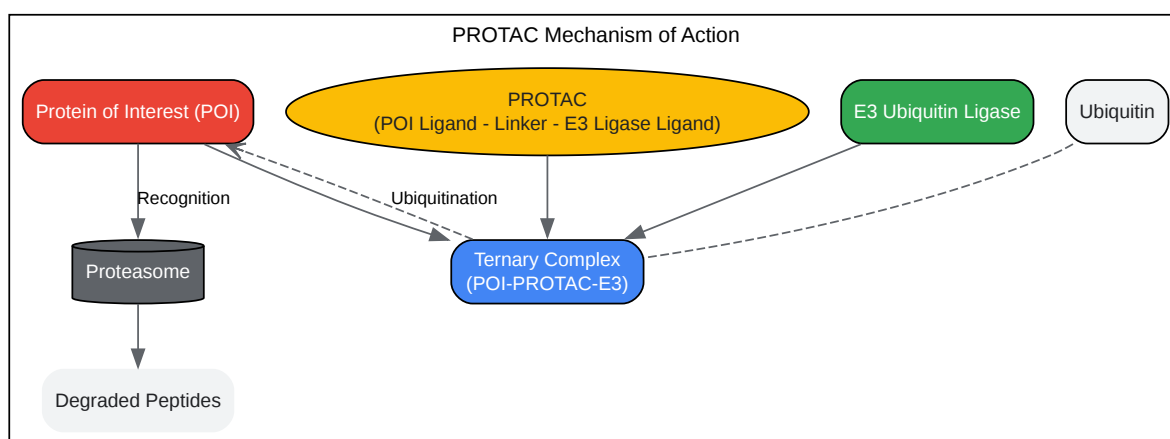
- Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using silica gel plates with a suitable solvent system (e.g., ethyl acetate/hexanes). Visualize spots using UV light and/or an appropriate staining agent (e.g., potassium permanganate).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Confirm the structure by identifying characteristic peaks for the tosyl group (aromatic protons and methyl protons), the PEG backbone (ethylene glycol protons), and the terminal hydroxyl group.
  - $^{13}\text{C}$  NMR: Verify the carbon framework of the molecule.
- Mass Spectrometry (MS): Determine the molecular weight of the compound. Electrospray ionization (ESI) is a commonly used technique for this purpose.

## Applications in Drug Development

**Tos-PEG3** linkers are instrumental in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

## PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. **Tos-PEG3** is frequently used as a building block for these linkers due to its hydrophilicity and tunable length.<sup>[2][6]</sup>



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